molecular formula C18H24FN3O3S B2953854 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049417-91-5

3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2953854
CAS RN: 1049417-91-5
M. Wt: 381.47
InChI Key: HPPJLQJJBDXTSC-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24FN3O3S and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide and its derivatives are involved in the synthesis and characterization of complex molecules with potential applications in various fields including photodynamic therapy and corrosion inhibition. For instance, benzenesulfonamide derivatives have been synthesized and characterized using spectroscopic methods like UV-vis, FT-IR, 1H NMR, and MALDI-TOF mass spectra, revealing their potential as photosensitizers in photodynamic therapy due to properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Corrosion Inhibition

In the context of corrosion inhibition, derivatives of benzenesulfonamide have been studied for their adsorption and inhibition properties on metal surfaces, particularly iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these properties, providing insights into the global reactivity parameters and adsorption behaviors, which are crucial for designing effective corrosion inhibitors (Kaya et al., 2016).

Electrophilic Fluorination

Research has also explored the use of N-fluoro-benzenesulfonimide derivatives in electrophilic fluorination, demonstrating improvements in enantioselectivity for certain reactions. This highlights the potential of such compounds in synthesizing enantioselectively fluorinated molecules, which are of significant interest in organic synthesis and pharmaceutical chemistry (Yasui et al., 2011).

Molecular Dynamics and Crystallography

The molecular and supramolecular structures of benzenesulfonamide derivatives have been elucidated through comprehensive studies including crystallography and density functional theory (DFT) calculations. These studies provide valuable information on the conformational preferences and intermolecular interactions of these compounds, which are important for understanding their reactivity and potential applications in material science and drug design (Huang et al., 2021).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3S/c1-21-9-5-6-16(21)17(22-10-3-4-11-22)13-20-26(23,24)14-7-8-18(25-2)15(19)12-14/h5-9,12,17,20H,3-4,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPJLQJJBDXTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

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